6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidinone core. Key structural attributes include:
Properties
IUPAC Name |
6-methyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-3-2-4-5(8-3)6(11)10-7(12)9-4/h2,8H,1H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJCHXQXFPYYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization and sulfur incorporation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolo[3,2-d]pyrimidine ring .
Scientific Research Applications
6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The sulfur atom in the sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrolo[3,2-d]pyrimidine core can interact with DNA or RNA, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Compared Compounds
Key Observations:
Physical and Spectral Properties
Table 2: Comparative Physical and Spectral Data
Key Observations:
Biological Activity
6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrrolo[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Sulfanyl Group : The sulfanylidene moiety is introduced via nucleophilic substitution reactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated varying degrees of microbial inhibition against clinical pathogens using agar diffusion and broth dilution methods .
- Cytotoxicity Against Cancer Cells : Research indicates that certain derivatives exhibit cytostatic activity against leukemia cell lines (L1210 and P388). Compounds tested showed moderate activity comparable to known chemotherapeutics .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Interaction with Nucleic Acids : Some derivatives may interact with DNA or RNA polymerases, affecting nucleic acid synthesis and leading to cell death in rapidly dividing cells.
Antimicrobial Efficacy
A study compared the antimicrobial activity of 6-Methyl-2-sulfanylidene derivatives against standard antibiotics. The results indicated that certain derivatives were more effective than ceftriaxone and Pimafucin in inhibiting bacterial growth .
Anticancer Activity
Another study evaluated the cytotoxic effects of various pyrrolo[3,2-d]pyrimidine derivatives on human cancer cell lines. The results revealed that specific compounds exhibited significant cytotoxicity against breast and lung cancer cells while maintaining lower toxicity levels towards normal cells .
Data Table: Biological Activities of Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| 6-Methyl-2-sulfanylidene derivative A | Antibacterial | E. coli | 12.5 |
| 6-Methyl-2-sulfanylidene derivative B | Antifungal | C. albicans | 15.0 |
| 6-Methyl-2-sulfanylidene derivative C | Cytotoxic | L1210 leukemia cells | 25.0 |
| 6-Methyl-2-sulfanylidene derivative D | Cytotoxic | MCF-7 breast cancer cells | 30.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
